molecular formula C11H11ClN2 B1413239 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile CAS No. 1935572-80-7

1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile

Cat. No. B1413239
CAS RN: 1935572-80-7
M. Wt: 206.67 g/mol
InChI Key: JREWXWJZPXXKMT-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile, also known as 6-chloro-3-pyridinecarbonitrile (6-Cl-3-PCN), is a heterocyclic compound that has been extensively studied due to its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. 6-Cl-3-PCN is a versatile building block for the synthesis of a wide range of compounds, including those with biological activity. It has been used in various research areas, such as drug design, biochemistry, and analytical chemistry.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile and its derivatives have been studied for their synthesis and structural properties. Research includes investigations into their chemical synthesis, characterization by spectroscopic methods, and crystal structure analysis (Li et al., 2015), (Lakshminarayana et al., 2009).
  • Potential in Medicinal Chemistry

    • Compounds containing 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile have been investigated for their potential medicinal applications. Studies have focused on their biological activity, including fungicidal and insecticidal properties, as well as exploring their use as potential anticancer agents (Chen & Shi, 2008), (Zhang et al., 2005).
  • Development of Novel Organic Compounds

    • Research includes the development of novel organic compounds using 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile as a precursor or a component in the synthesis process. These compounds have been analyzed for their physical and chemical properties, and potential applications in various fields of chemistry (Shen et al., 2012), (Wu et al., 2012).
  • Spectroscopic and Computational Studies

    • Spectroscopic and computational studies have been conducted on compounds derived from 1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile. These studies focus on understanding the vibrational spectra and theoretical molecular structures of these compounds, contributing to the broader understanding of their chemical properties (Song et al., 2008).

properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-4-3-9(7-14-10)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREWXWJZPXXKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)cyclopentane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile
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1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile
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1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile
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1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile
Reactant of Route 5
1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile
Reactant of Route 6
1-(6-Chloropyridin-3-yl)-cyclopentanecarbonitrile

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